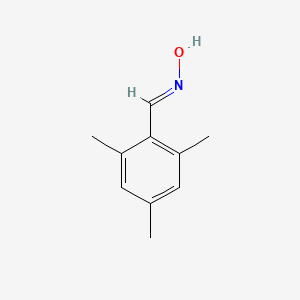
2,6-Trimethylbenzaldoxime
Descripción general
Descripción
2,6-Trimethylbenzaldoxime is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxygen-insensitive Enzymatic Reduction of Oximes to Imines
A study focused on the reduction of oximes, including 2,4,6-trimethylacetophenone oxime and (E)-2,4,6-trimethylbenzaldoxime, to imines under both anaerobic and aerobic conditions. This research found that pig and human liver microsomes, among other biological systems, could catalyze the conversion of ketoximes to the corresponding stable imine, highlighting a potential biochemical application of oximes in enzymatic reactions. The study indicates the enzymatic reduction pathway of aldoximes like 2,4,6-trimethylbenzaldoxime likely proceeds through enzymatic reduction to yield the intermediate imine, subsequently hydrolyzed to the aldehyde and then oxidized to the corresponding benzoic acid (Heberling, Girreser, Wolf, & Clement, 2006).
Anti-Candida Properties of Structural Isomers
Research on the anti-Candida efficacy of asaronaldehyde and its structural isomers, including 2,4,6-trimethoxybenzaldehyde, explored their potential as antifungal agents. This study provides insights into the antimicrobial applications of compounds structurally related to 2,6-Trimethylbenzaldoxime, indicating significant anti-Candida activity and suggesting their use in developing new antifungal treatments (Rajput, Shinde, Routh, & Karuppayil, 2013).
Synthesis and Pharmacology of Conformationally Restricted SERMs
A study on the synthesis and evaluation of selective estrogen receptor modulators (SERMs) involved modifications to the 2-arylbenzothiophene core of raloxifene, showcasing the application of similar compounds in the development of pharmaceutical agents targeting estrogen receptors. These findings highlight the versatility of such compounds in medicinal chemistry and drug development (Grese et al., 1998).
Formation of Sulfatoglucosides from Exogenous Aldoximes in Plants
Another research area explored the conversion of aryl and aliphatic aldoximes to sulfatoglucosides in various plants. This study demonstrates the application of aldoximes in understanding plant metabolism and biochemistry, offering insights into how plants interact with exogenous chemical compounds (Grootwassink, Balsevich, & Kolenovsky, 1990).
Preventive Effect of Trimidox on Oxidative Stress
Research on trimidox, a compound with a structure and function that could be considered in the broader context of oxime applications, demonstrated its radical scavenging activity and potential as an anticancer agent by preventing oxidative stress. This highlights the therapeutic potential of oxime derivatives in combating oxidative stress and cancer (Kanno et al., 2007).
Mecanismo De Acción
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It is known that drugs can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Trimethylbenzaldoxime can be achieved through a condensation reaction between 2,6-dimethylbenzaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "2,6-dimethylbenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Dissolve 2,6-dimethylbenzaldehyde in ethanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with cold ethanol and dry it under vacuum.", "Recrystallize the product from ethanol to obtain pure 2,6-Trimethylbenzaldoxime." ] } | |
Número CAS |
40188-34-9 |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(NZ)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6- |
Clave InChI |
QYZKLTLEVQDKFJ-WDZFZDKYSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=N\O)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=NO)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=NO)C |
| 40188-34-9 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

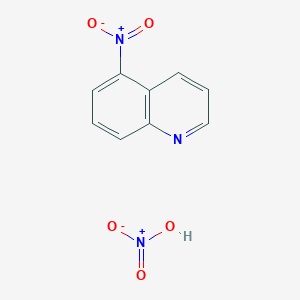
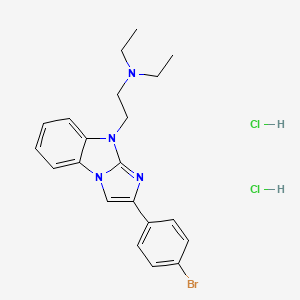
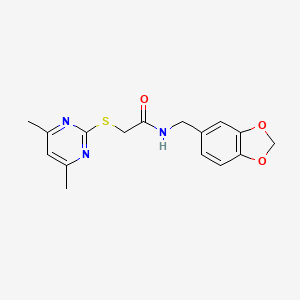

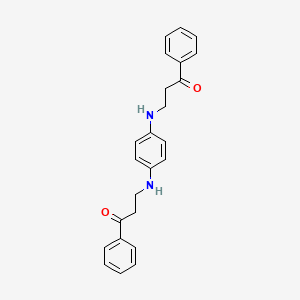
![Benzene, 1,1'-[1,3-propanediylbis(oxy)]bis[4-methoxy-](/img/structure/B1655583.png)
![4-[Benzyl(tert-butyl)amino]-1-(1-ethylcyclopentyl)-1-phenylbut-2-yn-1-ol](/img/structure/B1655584.png)
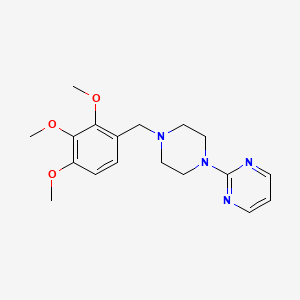
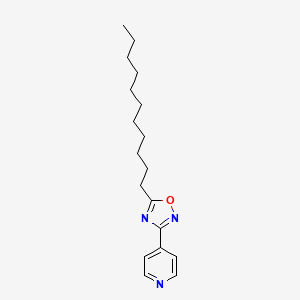
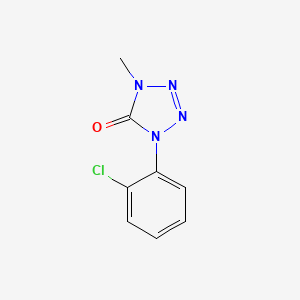
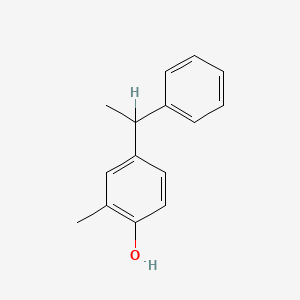

![2-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]isoindole-1,3-dione](/img/structure/B1655596.png)
